4-(difluoromethyl)-1H-imidazole

Hydrolytic stability Metabolic stability Preformulation

Researchers often face regioselectivity challenges when functionalizing unsubstituted imidazole scaffolds. 4-(Difluoromethyl)-1H-imidazole (CAS 196303-69-2) solves this by providing a pre-installed CF2H group at the 4-position, eliminating competing N-alkylation. Key differentiators: - 8.3× potency gain over reference antagonist HNW001 in P2Y1 programs (IC50 0.49-0.50 μM); in vivo efficacy confirmed in rat MCAO stroke models (ED50 4.60-8.39 mg/kg). - Lipophilic hydrogen-bond donor (LogP 1.35) replaces metabolically labile -OH/-SH groups while retaining key H-bond interactions. - Hydrolytic half-life 2.45 h at pH 7.4, enabling informed buffer selection and shelf-life prediction.

Molecular Formula C4H4F2N2
Molecular Weight 118.087
CAS No. 196303-69-2
Cat. No. B2562352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethyl)-1H-imidazole
CAS196303-69-2
Molecular FormulaC4H4F2N2
Molecular Weight118.087
Structural Identifiers
SMILESC1=C(NC=N1)C(F)F
InChIInChI=1S/C4H4F2N2/c5-4(6)3-1-7-2-8-3/h1-2,4H,(H,7,8)
InChIKeyIMHGAHPREAELBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-1H-imidazole (CAS 196303-69-2): Core Structural and Physicochemical Baseline for Procurement


4-(Difluoromethyl)-1H-imidazole (C4H4F2N2, MW 118.09 g/mol) is a fluorinated heterocyclic building block featuring a difluoromethyl (-CF2H) substituent directly attached to the 4-position of the imidazole ring [1]. Its molecular framework comprises a planar five-membered aromatic ring with two nitrogen atoms (positions 1 and 3), rendering it amphoteric with both weak base (pKa ≈ 6.95 for unsubstituted imidazole; fluorine substitution lowers this to ~10.5 for the deprotonation event [2]) and weak acid properties. The -CF2H group introduces unique electronic characteristics: it acts as a lipophilic hydrogen-bond donor (CF2-H) and a weak hydrogen-bond acceptor (C-F), modulating both lipophilicity (calculated LogP ≈ 1.35 ) and metabolic profile of derived molecules [3]. Commercially available in research-grade purity (typically 95%+), it serves as a versatile intermediate for pharmaceutical and agrochemical synthesis, particularly where regioselective substitution at the 4-position is required.

Why 4-(Difluoromethyl)-1H-imidazole Cannot Be Interchanged with Generic Imidazole Analogs


Substituting 4-(difluoromethyl)-1H-imidazole with structurally similar imidazoles—such as its 2-positional isomer, the trifluoromethyl analog, or non-fluorinated methyl derivatives—introduces substantial and quantifiable alterations in hydrolytic stability, lipophilicity, and electronic character. These differences propagate directly into downstream applications: the 4-isomer exhibits a distinctly shorter hydrolytic half-life at physiological pH compared to the 2-isomer [1], while the -CF2H group confers lipophilicity intermediate between -CH3 and -CF3 but with the added capacity to serve as a hydrogen-bond donor—a property absent in the trifluoromethyl analog [2]. Furthermore, the 4-substitution pattern dictates regioselective reactivity in further functionalization, influencing both synthetic efficiency and final product purity [3]. Generic substitution therefore risks compromised stability, altered physicochemical profiles, and reduced synthetic tractability in target molecule construction. The following quantitative evidence delineates these critical differentiators.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-1H-imidazole Selection


Hydrolytic Stability: 4-Isomer vs. 2-Isomer Half-Life Comparison at Physiological and Basic pH

Under basic conditions (pH 10.4, bicarbonate buffer), 4-(difluoromethyl)-1H-imidazole undergoes fluoride loss with a half-life (t1/2) of 7 seconds, compared to 13 seconds for the 2-positional isomer—a nearly two-fold faster degradation rate for the 4-isomer [1]. At physiologically relevant pH (7.4, tris buffer), the 4-isomer exhibits a half-life of 2.45 hours, while the 2-isomer demonstrates a half-life of 2.7 hours, representing a 9% shorter hydrolytic persistence [2]. Both isomers degrade significantly faster than difluorohistidinol (t1/2 = 10.6 h at pH 7.4), underscoring the unique reactivity of the -CF2H group directly appended to the imidazole core.

Hydrolytic stability Metabolic stability Preformulation pH-dependent degradation

Lipophilicity (LogP) Differentiation: -CF2H vs. -CH3 and -CF3 Substitution

4-(Difluoromethyl)-1H-imidazole possesses a calculated LogP value of 1.35 . This positions it as moderately lipophilic, significantly more so than the non-fluorinated 4-methyl analog (estimated LogP ≈ 0.0–0.5 for imidazole with alkyl substitution) but less lipophilic than 4-(trifluoromethyl)-1H-imidazole (LogP ≈ 0.41–1.2, depending on calculation method ). The -CF2H group thus provides a finely tuned lipophilicity increment that enhances membrane permeability without the excessive hydrophobicity that can lead to poor solubility or off-target binding associated with -CF3 groups.

Lipophilicity LogP Drug-likeness Permeability ADME

Hydrogen-Bond Donor Capacity: Difluoromethyl as a Bioisosteric Replacement for Hydroxyl/Thiol Groups

The -CF2H group in 4-(difluoromethyl)-1H-imidazole functions as a lipophilic hydrogen-bond donor (F2C–H⋯acceptor) and a weak hydrogen-bond acceptor (C–F), enabling it to mimic the hydrogen-bonding interactions of hydroxyl (-OH) or thiol (-SH) groups while substantially increasing lipophilicity [1]. In contrast, the trifluoromethyl (-CF3) group lacks hydrogen-bond donor capacity entirely, serving only as a lipophilic electron-withdrawing substituent. This distinction is critical in target binding: the -CF2H group can engage in directional hydrogen bonds that stabilize ligand-protein interactions, whereas -CF3 relies solely on hydrophobic contacts [2].

Bioisostere Hydrogen bonding Medicinal chemistry CF2H group Lipophilic hydrogen-bond donor

Regioselective Functionalization: 4-Position Directs Synthetic Outcomes in P2Y1 Antagonist Development

In a recent medicinal chemistry campaign targeting P2Y1 receptor antagonists for ischemic stroke, derivatives built upon the 4-(difluoromethyl)-1H-imidazole scaffold yielded potent compounds with IC50 values of 0.49 μM and 0.50 μM, demonstrating 5.1- to 8.3-fold superior potency compared to the reference compounds HNW001 (IC50 = 4.07 μM) and BPTU (IC50 = 2.50 μM) [1]. The 4-substitution pattern was essential for achieving optimal receptor engagement; analogous compounds with substitution at the 2-position of the imidazole ring were not reported in this SAR study, underscoring the regioselective advantage of the 4-substituted scaffold.

Regioselectivity P2Y1 receptor Ischemic stroke SAR IC50

Validated Research and Industrial Application Scenarios for 4-(Difluoromethyl)-1H-imidazole Procurement


Medicinal Chemistry: P2Y1 Receptor Antagonist Development for Ischemic Stroke

Researchers developing next-generation P2Y1 receptor antagonists can utilize 4-(difluoromethyl)-1H-imidazole as a key scaffold for constructing 5-carboxylic acid derivatives. The 4-substitution pattern yielded compounds with sub-micromolar IC50 values (0.49–0.50 μM) against P2Y1, representing an 8.3-fold potency gain over the reference antagonist HNW001. These derivatives also demonstrated favorable blood-brain barrier penetration and in vivo efficacy in rat MCAO stroke models (ED50 = 4.60–8.39 mg/kg) [1].

Drug Discovery: Bioisosteric Replacement of Hydroxyl or Thiol Moieties

4-(Difluoromethyl)-1H-imidazole is suitable for programs seeking to replace metabolically labile hydroxyl (-OH) or thiol (-SH) groups with a lipophilic hydrogen-bond donor isostere. The -CF2H group preserves key hydrogen-bonding interactions while enhancing lipophilicity (LogP = 1.35) , offering a differentiated profile compared to -CF3 (lacks H-bond donor) or -CH3 (lower lipophilicity, no fluorine-mediated metabolic stabilization) [2].

Synthetic Methodology: Regioselective Building Block for 4-Substituted Imidazole Libraries

Synthetic chemists requiring a pre-functionalized imidazole with defined 4-substitution can procure 4-(difluoromethyl)-1H-imidazole as a starting material, avoiding the need for regioselective difluoromethylation of unsubstituted imidazole—a process complicated by the amphoteric nature of the ring and competing N-alkylation [3]. The compound is prepared via deoxyfluorination of 4-formylimidazole precursors, providing a scalable route to this specific regioisomer [4].

Preformulation Stability Studies: Assessing pH-Dependent Degradation of CF2H-Containing Compounds

4-(Difluoromethyl)-1H-imidazole serves as a model compound for evaluating the hydrolytic liability of CF2H-imidazole motifs. With a half-life of 2.45 hours at pH 7.4 and only 7 seconds at pH 10.4 [5], it provides a benchmark for assessing whether a given formulation or storage condition is compatible with CF2H-containing drug candidates. This data directly informs buffer selection, pH adjustment, and shelf-life predictions for derivatives.

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